RP 67580 is a synthetic, non-peptide molecule that acts as a potent and selective antagonist at the neurokinin 1 receptor (NK1R) [ [] ]. It is derived from a novel chemical family, the perhydroisoindolones [ [] ]. RP 67580 is a valuable tool for studying the physiological and pathological roles of substance P, the endogenous ligand of NK1R, in various biological systems. This report focuses on the scientific applications of RP 67580, excluding information related to drug use, dosage, and side effects.
RP 67580 was synthesized by researchers at Rhône-Poulenc-Rorer Central Research, with its first detailed synthesis reported in 1992. It belongs to the class of non-peptide tachykinin receptor antagonists, specifically targeting the neurokinin-1 receptor. This classification is significant as it differentiates RP 67580 from peptide-based antagonists, offering advantages such as improved stability and bioavailability in therapeutic applications .
The synthesis of RP 67580 involves several key steps, primarily focusing on creating enantiomerically pure forms of the compound. The process includes:
The molecular structure of RP 67580 is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound can be represented by the following structural formula:
This formula indicates that RP 67580 consists of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows it to effectively bind to the neurokinin-1 receptor. Detailed spectroscopic data including NMR and mass spectrometry have confirmed the identity and purity of RP 67580 .
RP 67580 undergoes specific chemical reactions that are pivotal for its function as a neurokinin-1 receptor antagonist. These reactions primarily involve:
The efficacy of RP 67580 is often assessed through competitive binding assays where it is compared against other known antagonists.
The mechanism by which RP 67580 exerts its effects involves competitive antagonism at the neurokinin-1 receptor site. By binding to this receptor, RP 67580 prevents substance P from eliciting its physiological effects, which are associated with pain perception and inflammation.
Data from pharmacological studies indicate that administration of RP 67580 leads to significant reductions in pain responses in animal models, highlighting its potential utility in managing conditions characterized by excessive substance P activity .
RP 67580 exhibits several notable physical and chemical properties:
These properties are critical for formulating RP 67580 into pharmaceutical preparations suitable for clinical use .
RP 67580 has been primarily studied for its applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3